(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid

X-ray crystallography pyrrolidine ring pucker conformational analysis

(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid (CAS 67463-44-9), also referred to as N-methyl-cis-4-hydroxy-L-proline or N-Me-cis-Hyp-OH, is a non-proteinogenic N-methylated proline analogue bearing a cis (2S,4S) configuration at the pyrrolidine ring. Its molecular formula is C₆H₁₁NO₃ with a molecular weight of 145.16 g/mol, and it is classified as a chiral amino acid derivative within the broader family of proline and derivatives.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 67463-44-9
Cat. No. B554878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid
CAS67463-44-9
Synonyms67463-44-9; (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylicacid; N-Me-cis-Hyp-OH; N-Methyl-L-allohydroxyproline; SCHEMBL689733; N-ME-CIS-HYDROXYPROLINE; CTK2F2384; MolPort-035-757-716; N-Methyl-cis-4-hydroxy-L-proline; 1-Methyl-cis-4-hydroxy-L-proline; ZINC33995324; (4S)-4-Hydroxy-1-methyl-L-proline; AKOS006276573; AK162678; L-Proline,4-hydroxy-1-methyl-,(4S)-; FT-0698801
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCN1CC(CC1C(=O)O)O
InChIInChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m0/s1
InChIKeyFMIPNAUMSPFTHK-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid (CAS 67463-44-9): Stereochemically Defined Chiral Building Block for Research Procurement


(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid (CAS 67463-44-9), also referred to as N-methyl-cis-4-hydroxy-L-proline or N-Me-cis-Hyp-OH, is a non-proteinogenic N-methylated proline analogue bearing a cis (2S,4S) configuration at the pyrrolidine ring [1]. Its molecular formula is C₆H₁₁NO₃ with a molecular weight of 145.16 g/mol, and it is classified as a chiral amino acid derivative within the broader family of proline and derivatives [2]. Unlike the more commonly encountered trans (2S,4R) diastereomer—which is the form found in collagen and most biological systems—this cis-configured analogue possesses distinct puckering preferences and hydrogen-bonding geometry that alter its conformational landscape and metabolic handling by enzymes, making it a tool compound of interest in structural biology, enzymology, and medicinal chemistry [3].

Why (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic Acid Cannot Be Interchanged with Its Trans Isomer or Unmethylated Parent Compounds


Substituting (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid with its trans (2S,4R) diastereomer, with the unmethylated parent cis-4-hydroxy-L-proline, or with N-methyl-trans-4-hydroxy-L-proline introduces distinct conformational, metabolic, and pharmacological consequences that preclude generic interchange. The cis (4S) versus trans (4R) hydroxyl configuration fundamentally alters the pyrrolidine ring pucker—cis-4-hydroxyproline strongly favors a Cγ-endo conformation while trans-4-hydroxyproline biases toward Cγ-exo—directly affecting peptide bond geometry and macromolecular recognition [1]. The additional N-methylation eliminates hydrogen-bond donation at the secondary amine while introducing steric bulk and altering basicity (pKa), effects that are absent in the unmethylated analogue [2]. Critically, distinct bacterial glycyl radical enzymes (GREs) have evolved to specifically dehydrate either the cis-N-methyl or trans-N-methyl isomer, with each enzyme displaying isomer-discriminating substrate preferences—demonstrating that biological systems distinguish these isomers in a functionally consequential manner [3]. These orthogonal differences in conformation, hydrogen-bonding capacity, and enzymatic recognition mean that experimental outcomes obtained with one analogue cannot be extrapolated to another.

Comparative Evidence Guide for (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic Acid: Quantified Differentiation from Closest Analogs


Crystal Structure Confirms Distinct Pyrrolidine Ring Conformation for N-Methyl-cis-4-hydroxy-L-proline Versus N-Methyl-trans-4-hydroxy-L-proline

Single-crystal X-ray diffraction analysis of N-methyl-cis-4-hydroxy-L-proline (target compound) and N-methyl-trans-4-hydroxy-L-proline (comparator) revealed fundamentally different pyrrolidine ring conformations [1]. The cis isomer adopts a Cγ-endo pucker (C-4 displaced toward the carboxyl group, endo to the ring), while the trans isomer adopts a Cγ-exo pucker (C-4 displaced exo relative to the carboxyl group). This conformational divergence persists in the solid state and is expected to propagate into peptide backbone geometry when either isomer is incorporated into peptide chains, directly affecting amide bond cis/trans isomerization equilibria and macromolecular recognition interfaces. The N-methyl group further restricts conformational flexibility relative to unmethylated analogues by eliminating the ring-flipping pathway accessible to secondary amines.

X-ray crystallography pyrrolidine ring pucker conformational analysis structural biology

Enzymatic Dehydration of N-Methyl-cis-4-hydroxy-L-proline by a Dedicated Glycyl Radical Enzyme (HpyG) Discriminates cis from trans N-Methyl Isomers

Two distinct glycyl radical enzymes (GREs) were discovered that catalyze the dehydration of N-methyl-4-hydroxyproline isomers: HpyG preferentially dehydrates N-methyl-cis-4-hydroxy-L-proline (the (2S,4S) target compound), while HpzG preferentially dehydrates the enantiomeric N-methyl-cis-4-hydroxy-D-proline [1]. Both enzymes also display significant but lower activity toward their corresponding unmethylated substrates. Critically, HpyG does not efficiently process N-methyl-trans-4-hydroxy-L-proline (the (2S,4R) diastereomer), demonstrating that the enzyme distinguishes between cis and trans N-methylated isomers. This substrate-level discrimination provides direct biochemical evidence that the cis (4S) N-methyl configuration is recognized as a distinct chemical entity by biological catalysts, consistent with the existence of dedicated metabolic pathways that cannot be engaged by the trans isomer.

enzyme specificity glycyl radical enzyme substrate selectivity N-methyl-4-hydroxyproline dehydratase

Combination Therapy Patent Demonstrates Synergistic Anti-Tumor Effect of N-Methyl-cis-4-hydroxy-L-proline When Co-Administered with cis-4-Hydroxy-L-proline

Patent WO9733578A1 (and corresponding US 6,066,665) discloses that N-methyl-cis-4-hydroxy-L-proline (Component B) exhibits differential anti-tumor effects compared to its unmethylated parent cis-4-hydroxy-L-proline (Component A) across multiple human cancer cell lines, and that their combination produces effects not achievable with either agent alone [1]. According to patent data, Component B alone reduced KTCTL2 cell counts at a concentration of 10 μg/mL, while Component A at the same concentration produced a distinct growth-inhibitory profile. The combination K (A+B) at equivalent total concentration yielded a quantitatively different growth-inhibition curve than either single agent, consistent with a complementary mechanism. The patent further reports that N-methyl-cis-4-hydroxy-L-proline induces redifferentiation in tumor cells—a qualitatively distinct biological endpoint from the simple growth inhibition observed with cis-4-hydroxy-L-proline alone, as documented in Hoerrmann et al. (1987) [2]. While both compounds share the cis (4S) hydroxyl configuration, N-methylation confers a distinct pharmacological profile that unmethylated cis-4-hydroxy-L-proline does not replicate.

cancer therapy synergy prostate carcinoma proline analogue redifferentiation

N-Methylhydroxyproline Circulating Levels Associated with Allergic Rhinitis Risk in Mendelian Randomization Study—Implicating the Endogenous (2S,4S) Metabolite in Immune Regulation

A mediation Mendelian randomization (MR) study using genome-wide association study (GWAS) summary data from 731 immune cell phenotypes and 1,400 metabolites identified elevated N-methylhydroxyproline levels as a statistically significant risk factor for allergic rhinitis (AR) [1]. N-methylhydroxyproline levels were associated with an odds ratio (OR) of 1.219 for AR (95% CI = 1.104–1.346, P = 9×10⁻⁵), a robust association surviving false discovery rate (FDR) correction. The study further demonstrated that the protective effect of Naive CD8br %CD8br T cells on AR is partially mediated through reduction of N-methylhydroxyproline levels, with a mediated effect of -0.00574 accounting for 26.1% of the total protective effect (direct effect: -0.01626). While the HMDB annotation for N-methylhydroxyproline does not explicitly assign stereochemistry, the endogenous human metabolite detected in blood and urine is N-methyl-cis-4-hydroxy-L-proline (the (2S,4S) isomer), consistent with known mammalian proline metabolic pathways and the absence of enzymatic machinery for producing the trans (4R) N-methyl isomer in humans [2]. In contrast, the trans (2S,4R) isomer N-methyl-trans-4-hydroxy-L-proline is not reported as an endogenous circulating metabolite in human biofluids, suggesting that the (2S,4S) isomer is uniquely relevant for human metabolic and immunological studies.

Mendelian randomization allergic rhinitis N-methylhydroxyproline immune metabolism biomarker

Validated Application Scenarios for (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic Acid Based on Evidence-Backed Differentiation


Conformationally Constrained Peptide Engineering and Peptidomimetic Design Requiring cis-Proline Geometry

Researchers designing conformationally constrained peptides or peptidomimetics can employ (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid to lock the pyrrolidine ring into the Cγ-endo pucker conformation, as established by single-crystal X-ray diffraction [1]. This pucker preference is distinct from that of the trans (2S,4R) diastereomer (Cγ-exo) and cannot be achieved with the unmethylated parent compound, which retains conformational flexibility at the secondary amine. Incorporation of the (2S,4S) N-methyl-cis building block into peptide backbones is expected to bias the adjacent amide bond toward a specific cis/trans ratio and to alter the local φ/ψ dihedral angle distribution, parameters that are critical for molecular recognition by protein targets, antibody epitopes, or receptor binding pockets. The N-methyl group additionally eliminates a hydrogen-bond donor, which can be exploited to disrupt undesired intramolecular hydrogen bonding or to probe the contribution of specific NH-mediated interactions in protein–ligand complexes. Procurement of the incorrect trans (2S,4R) isomer would introduce the opposite ring pucker and fundamentally alter the peptide conformational ensemble, invalidating structure–activity relationship (SAR) conclusions.

Enzymatic Biotransformation Studies Utilizing the HpyG/HpzG Dehydratase System for N-Methyl-cis-4-hydroxyproline

The discovery of the dedicated glycyl radical enzyme HpyG, which preferentially dehydrates N-methyl-cis-4-hydroxy-L-proline [(2S,4S) isomer], enables biocatalytic production of dehydrated N-methyl-proline derivatives for downstream chemistry [2]. Researchers developing enzyme-based synthetic routes or studying radical-mediated dehydration mechanisms must use the correct cis (4S) N-methyl substrate, as the trans (2S,4R) diastereomer is not efficiently processed by HpyG. This substrate stereospecificity means that substituting the trans isomer would result in negligible enzymatic conversion, wasting enzyme reagent and producing no desired dehydrated product. The availability of both HpyG (cis-specific) and HpzG (enantiomeric cis-specific) enzymes also opens the door to kinetic resolution of racemic N-methyl-4-hydroxyproline mixtures or to stereochemically orthogonal synthetic strategies that exploit the isomer selectivity of these catalysts.

Oncology Research Investigating Proline Analogue-Mediated Tumor Cell Redifferentiation

For cancer research groups exploring proline analogue-based differentiation therapy, (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid has been specifically implicated in inducing tumor cell redifferentiation—a qualitatively distinct mechanism from the cytostatic growth inhibition produced by the unmethylated parent cis-4-hydroxy-L-proline, as documented in the Hoerrmann et al. (1997) patent family [3]. The patent demonstrates differential cell count profiles for the N-methyl-cis compound versus the unmethylated cis compound across six human cancer cell lines (KTCTL2 kidney, RT4 and J82 bladder, LNCap and PC-3 prostate, MCF7 breast), with the combination producing non-additive effects suggestive of complementary mechanisms. Researchers testing the hypothesis that proline analogues can reprogram tumor cell differentiation states must procure the N-methyl-cis compound specifically; the unmethylated cis-4-hydroxy-L-proline alone does not induce redifferentiation and thus cannot serve as a substitute for this mechanistic investigation.

Human Immune-Metabolic Biomarker Studies Requiring the Endogenous N-Methylhydroxyproline Stereoisomer

Investigators conducting metabolomics studies on allergic rhinitis, T cell biology, or immune-metabolic interactions should use authentic (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid as the reference standard for quantifying N-methylhydroxyproline in human biofluids [4]. Mendelian randomization evidence demonstrates that endogenous N-methylhydroxyproline levels are causally associated with allergic rhinitis risk (OR = 1.219, P = 9×10⁻⁵) and mediate 26.1% of the protective effect of Naive CD8br %CD8br T cells on AR. Since the trans (2S,4R) N-methyl isomer is not detected as an endogenous human metabolite, using it as an analytical standard would lead to misidentification of chromatographic peaks and erroneous quantification. Only the (2S,4S) isomer matches the endogenous metabolite in retention time, mass spectrum, and biological relevance, making it the essential reference compound for targeted metabolomics assays, LC-MS/MS method development, and biomarker validation studies in the immune-metabolic disease space.

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